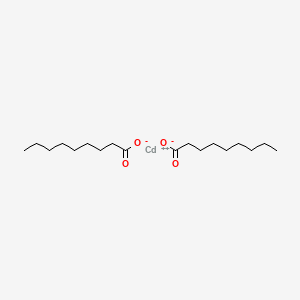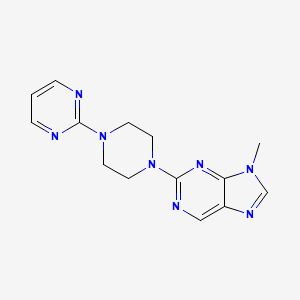
9H-Purine, 9-methyl-2-(4-(2-pyrimidinyl)-1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9H-Purine, 9-methyl-2-(4-(2-pyrimidinyl)-1-piperazinyl)-” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a methyl group at the 9th position of the purine ring and a piperazinyl group substituted with a pyrimidinyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Purine, 9-methyl-2-(4-(2-pyrimidinyl)-1-piperazinyl)-” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the methyl group and the piperazinyl-pyrimidinyl substituent. Common reagents and conditions include:
Starting Materials: Purine derivatives, methylating agents, piperazine, pyrimidine derivatives.
Reaction Conditions: Catalysts, solvents, temperature control, and purification steps.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted purine derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modulating their activity.
Signal Transduction: It may influence signal transduction pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A methylxanthine compound with stimulant properties.
Theobromine: A bitter alkaloid found in cocoa.
Uniqueness
“9H-Purine, 9-methyl-2-(4-(2-pyrimidinyl)-1-piperazinyl)-” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Propiedades
Número CAS |
24926-44-1 |
|---|---|
Fórmula molecular |
C14H16N8 |
Peso molecular |
296.33 g/mol |
Nombre IUPAC |
9-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)purine |
InChI |
InChI=1S/C14H16N8/c1-20-10-18-11-9-17-14(19-12(11)20)22-7-5-21(6-8-22)13-15-3-2-4-16-13/h2-4,9-10H,5-8H2,1H3 |
Clave InChI |
OXYPTGPWLQOMSQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=CN=C(N=C21)N3CCN(CC3)C4=NC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



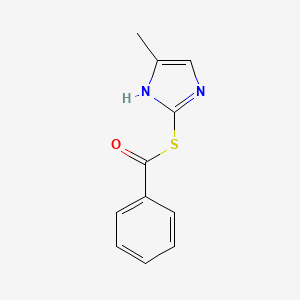
![2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B13796960.png)
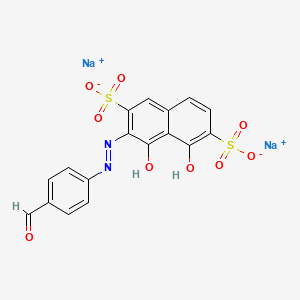
![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)
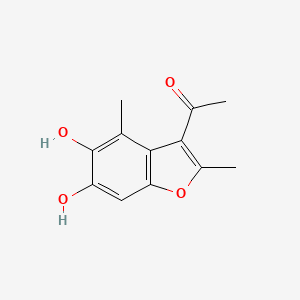
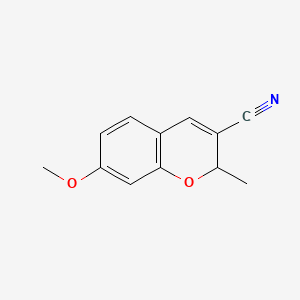
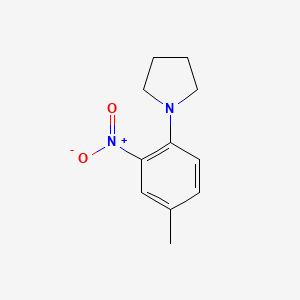
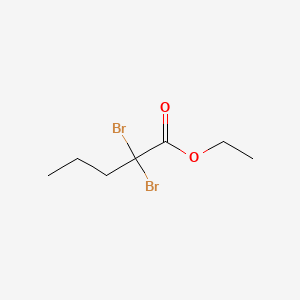
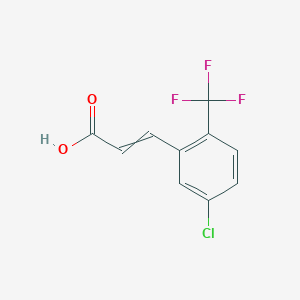
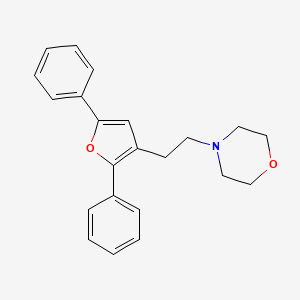
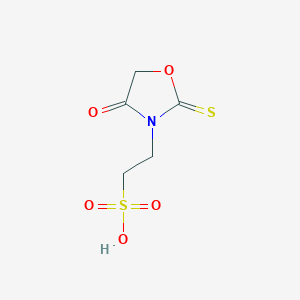
![Beta-alanine,[3-3H(N)]](/img/structure/B13797032.png)
